

Applications of 5,5'-Dibromo-BAPTA in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5,5'-Dibromo-bapta

Cat. No.: B1147785

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Dibromo-BAPTA is a high-affinity, cell-impermeant calcium chelator that serves as a critical tool in neuroscience research. As a derivative of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), it is extensively used to buffer intracellular calcium concentrations with high precision. Its intermediate affinity for Ca^{2+} makes it particularly valuable for investigating the nuanced roles of calcium signaling in a variety of neuronal processes, from synaptic transmission and plasticity to excitotoxicity and neuroprotection. This document provides detailed application notes and experimental protocols for the use of **5,5'-Dibromo-BAPTA** in neuroscience research.

Physicochemical Properties and Calcium Binding

5,5'-Dibromo-BAPTA is typically used as a tetrapotassium salt, which is soluble in water. The acetoxymethyl (AM) ester form, **5,5'-Dibromo-BAPTA-AM**, is a cell-permeant version that can be loaded into cells, where it is cleaved by intracellular esterases to release the active chelator.

Property	Value	Reference
Molecular Formula	C ₂₂ H ₁₈ Br ₂ K ₄ N ₂ O ₁₀	--INVALID-LINK--
Molecular Weight	786.59 g/mol	--INVALID-LINK--
Ca ²⁺ Dissociation Constant (Kd)	~1.6 - 3.6 μM (in the absence of Mg ²⁺)	--INVALID-LINK--, --INVALID-LINK--
Form	White to off-white solid	--INVALID-LINK--
Solubility	Water (salt form)	--INVALID-LINK--

Applications in Neuroscience

Investigation of Synaptic Transmission and Plasticity

5,5'-Dibromo-BAPTA is instrumental in dissecting the role of presynaptic and postsynaptic calcium in neurotransmitter release and synaptic plasticity. By buffering intracellular calcium, it can help to elucidate the calcium-dependence of processes such as long-term potentiation (LTP) and long-term depression (LTD).

Quantitative Data Summary:

Experimental Model	Treatment	Key Finding	Reference
Crayfish Neuromuscular Junction	5,5'-Dibromo-BAPTA-AM	Significantly depressed excitatory postsynaptic potential (EPSP) generation.	--INVALID-LINK--
Aged Rat Hippocampal Slices	BAPTA-AM	Enhanced long-term potentiation (LTP).	--INVALID-LINK--
Young Rat Hippocampal Slices	BAPTA-AM	Depressed long-term potentiation (LTP).	--INVALID-LINK--

Elucidation of Calcium's Role in Neuronal Excitability

The chelator is used to study the contribution of calcium-dependent ion channels to neuronal firing patterns, such as afterhyperpolarizations (AHPs).

Quantitative Data Summary:

Experimental Model	Treatment	Key Finding	Reference
Rat CA1 Hippocampal Neurons	1 mM 5,5'-Dibromo-BAPTA (in patch pipette)	Induced a large steady-state outward current and progressive loss of the slow AHP tail current (IsAHP).	--INVALID-LINK--
Rat Suprachiasmatic Nucleus Neurons	10 mM BAPTA (in patch pipette)	Abolished the Ca ²⁺ -dependent afterhyperpolarization (AHP).	--INVALID-LINK--

Neuroprotection Studies in Excitotoxicity Models

By buffering the pathological rise in intracellular calcium associated with excitotoxicity, **5,5'-Dibromo-BAPTA** can be used to investigate the mechanisms of neuronal cell death and to evaluate potential neuroprotective strategies.

Quantitative Data Summary:

Experimental Model	Treatment	Key Finding	Reference
In vitro model of neural damage	10-40 μ M BAPTA	Dose-dependently decreased the number of TUNEL-positive (apoptotic) cells.	--INVALID-LINK--
In vitro model of neural damage	40 μ M BAPTA	Maximally effective at reducing reactive oxygen species (ROS) levels.	--INVALID-LINK--

Experimental Protocols

Protocol 1: Loading Primary Neuronal Cultures with 5,5'-Dibromo-BAPTA-AM

This protocol describes the loading of cultured neurons with the cell-permeant AM ester form of **5,5'-Dibromo-BAPTA**.

Materials:

- Primary neuronal culture grown on coverslips
- **5,5'-Dibromo-BAPTA-AM** (e.g., from a 1 mM stock solution in dry DMSO)
- Pluronic F-127 (20% solution in dry DMSO)
- Artificial cerebrospinal fluid (aCSF) or other appropriate recording buffer, warmed to 37°C
- Dimethyl sulfoxide (DMSO)

Procedure:

- Prepare Loading Solution:

- For a final concentration of 10 μ M **5,5'-Dibromo-BAPTA-AM**, add 10 μ L of a 1 mM stock solution to 1 mL of aCSF.
- To aid in solubilization, add an equal volume of 20% Pluronic F-127 to the stock solution before adding it to the aCSF. Mix gently by inversion.
- Cell Loading:
 - Remove the culture medium from the coverslips containing the primary neurons.
 - Gently add the loading solution to the coverslips.
 - Incubate the cells at 37°C for 30-45 minutes. The optimal loading time may need to be determined empirically.
- Washing:
 - After incubation, gently remove the loading solution.
 - Wash the cells three times with fresh, warm aCSF to remove extracellular chelator.
- De-esterification:
 - Incubate the cells in fresh aCSF for at least 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.
- Experimentation:
 - The neurons are now loaded with **5,5'-Dibromo-BAPTA** and are ready for experimental procedures such as calcium imaging or electrophysiology.

Protocol 2: Intracellular Application of 5,5'-Dibromo-BAPTA Salt via Whole-Cell Patch-Clamp

This protocol details the inclusion of the water-soluble salt form of **5,5'-Dibromo-BAPTA** in the internal solution for whole-cell patch-clamp recordings.

Materials:

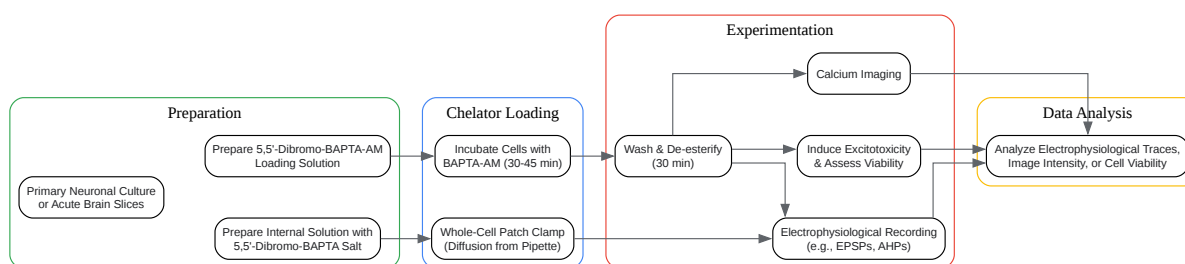
- Acute brain slices or cultured neurons
- Patch pipette (borosilicate glass, 3-7 MΩ resistance)
- Micromanipulator and patch-clamp amplifier setup
- Internal solution (e.g., K-gluconate based)
- **5,5'-Dibromo-BAPTA**, tetrapotassium salt

Procedure:

- Prepare Internal Solution:
 - Prepare the desired internal solution (e.g., 130 mM K-Gluconate, 10 mM HEPES, 4 mM Mg-ATP, 0.3 mM Na-GTP, 10 mM phosphocreatine, pH adjusted to 7.3 with KOH, osmolarity ~290 mOsm).
 - Dissolve **5,5'-Dibromo-BAPTA** tetrapotassium salt directly into the internal solution to the desired final concentration (e.g., 1-10 mM).
 - Ensure the pH and osmolarity are re-adjusted after the addition of the chelator.
 - Filter the final internal solution through a 0.2 μm syringe filter.
- Patch Pipette Filling:
 - Back-fill a patch pipette with the **5,5'-Dibromo-BAPTA**-containing internal solution.
- Obtain Whole-Cell Configuration:
 - Approach a target neuron under visual guidance (e.g., DIC microscopy).
 - Form a giga-ohm seal between the pipette tip and the cell membrane.
 - Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.
- Diffusion and Equilibration:

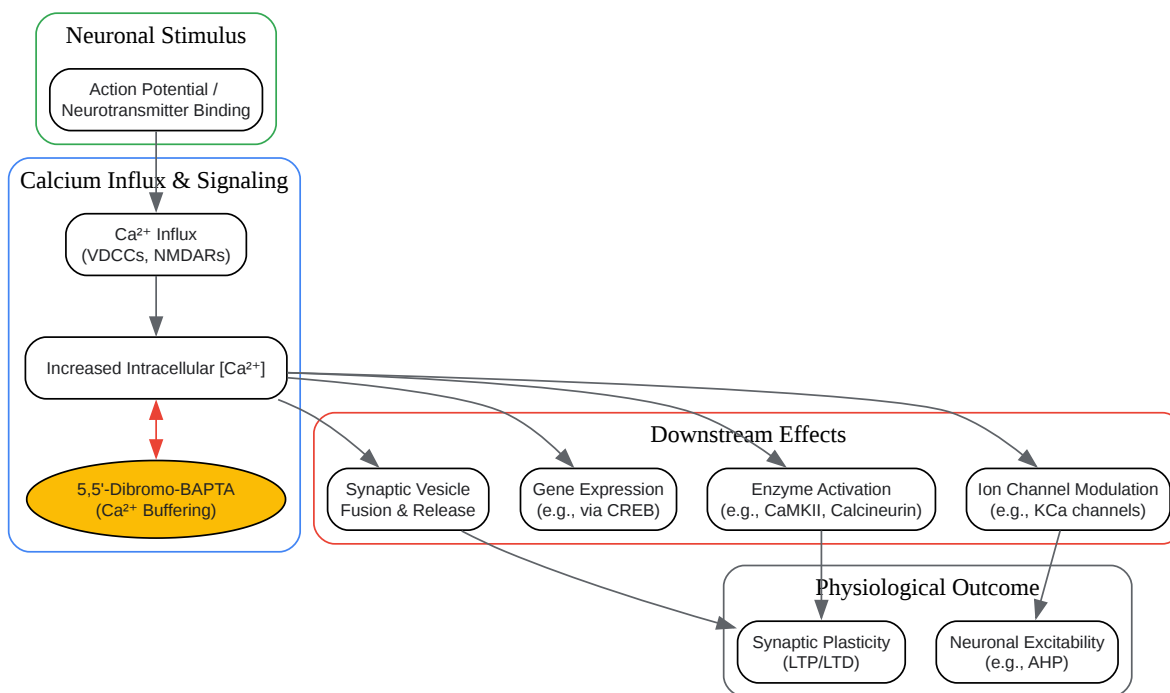
- Allow sufficient time (typically 5-10 minutes) for the **5,5'-Dibromo-BAPTA** to diffuse from the pipette into the neuron and equilibrate with the intracellular environment.
- Recording:
 - Proceed with the electrophysiological recording protocol (e.g., current-clamp to record action potentials and AHPs, or voltage-clamp to record synaptic currents).

Visualizations



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Caption: Experimental Workflow for using **5,5'-Dibromo-BAPTA**.



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Caption: Role of **5,5'-Dibromo-BAPTA** in Calcium Signaling Pathways.

- To cite this document: BenchChem. [Applications of 5,5'-Dibromo-BAPTA in Neuroscience Research: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1147785#applications-of-5-5-dibromo-bapta-in-neuroscience-research\]](https://www.benchchem.com/product/b1147785#applications-of-5-5-dibromo-bapta-in-neuroscience-research)

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